molecular formula C11H8BrNO3 B1414406 Methyl 6-bromo-3-cyano-2-formylphenylacetate CAS No. 1806063-20-6

Methyl 6-bromo-3-cyano-2-formylphenylacetate

Cat. No.: B1414406
CAS No.: 1806063-20-6
M. Wt: 282.09 g/mol
InChI Key: NLRWREMGGNIRSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-bromo-3-cyano-2-formylphenylacetate is an organic compound with a complex structure that includes bromine, cyano, formyl, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-3-cyano-2-formylphenylacetate typically involves multi-step organic reactions. One common method starts with the bromination of a suitable phenylacetate precursor, followed by the introduction of cyano and formyl groups through controlled reactions. The esterification step is usually carried out under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-3-cyano-2-formylphenylacetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Reduction Reactions: The cyano and formyl groups can be reduced to amines and alcohols, respectively.

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while reduction with hydrogen gas would produce the corresponding amine and alcohol derivatives.

Scientific Research Applications

Methyl 6-bromo-3-cyano-2-formylphenylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development due to its unique functional groups.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-3-cyano-2-formylphenylacetate involves its interaction with various molecular targets. The bromine and cyano groups can participate in nucleophilic and electrophilic reactions, respectively, while the formyl group can act as a reactive site for further chemical modifications. These interactions can lead to the formation of new bonds and the alteration of molecular structures, making this compound valuable in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-bromo-3-cyano-2-hydroxyphenylacetate: Similar structure but with a hydroxyl group instead of a formyl group.

    Methyl 6-chloro-3-cyano-2-formylphenylacetate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 6-bromo-3-nitro-2-formylphenylacetate: Similar structure but with a nitro group instead of a cyano group.

Uniqueness

Methyl 6-bromo-3-cyano-2-formylphenylacetate is unique due to the combination of its functional groups, which provide a versatile platform for various chemical reactions. The presence of bromine, cyano, and formyl groups allows for diverse reactivity, making it a valuable compound in synthetic and research applications.

Properties

IUPAC Name

methyl 2-(6-bromo-3-cyano-2-formylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-16-11(15)4-8-9(6-14)7(5-13)2-3-10(8)12/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRWREMGGNIRSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1C=O)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-bromo-3-cyano-2-formylphenylacetate
Reactant of Route 2
Methyl 6-bromo-3-cyano-2-formylphenylacetate
Reactant of Route 3
Methyl 6-bromo-3-cyano-2-formylphenylacetate
Reactant of Route 4
Methyl 6-bromo-3-cyano-2-formylphenylacetate
Reactant of Route 5
Methyl 6-bromo-3-cyano-2-formylphenylacetate
Reactant of Route 6
Reactant of Route 6
Methyl 6-bromo-3-cyano-2-formylphenylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.